Evogliptin Hydrochloride is a pharmaceutical compound primarily utilized as an anti-diabetic agent. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which are designed to enhance the body’s ability to lower blood sugar levels. This compound is particularly effective in managing Type 2 diabetes mellitus by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. Evogliptin is often combined with other medications, such as metformin hydrochloride, to improve glycemic control in patients.
Evogliptin Hydrochloride was developed as a novel therapeutic agent for diabetes management. It is classified under the broader category of gliptins, which are a type of incretin-based therapy. The drug acts selectively on the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones, thus prolonging their action in the body. The compound is marketed in various formulations, including fixed-dose combinations with other anti-diabetic agents.
The synthesis of Evogliptin Hydrochloride involves several chemical reactions that typically include the use of specific intermediates and reagents. Notably, one method described in patent literature involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling agents in the formation of the dipeptidyl peptidase-4 inhibitor structure .
The synthesis can be summarized in the following steps:
These methods emphasize efficiency and yield, aiming for high-quality production suitable for pharmaceutical applications.
The molecular formula for Evogliptin Hydrochloride is CH_{24}\ClN_{3}O_{3}, with a molecular weight of approximately 373.87 g/mol. The compound features a complex structure characterized by a piperazine ring which contributes to its biological activity.
Key structural features include:
The structural representation can be illustrated through chemical diagrams, highlighting functional groups and stereochemistry.
Evogliptin undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are critical for understanding both the synthesis and biological behavior of Evogliptin.
Evogliptin functions primarily by inhibiting dipeptidyl peptidase-4, an enzyme that rapidly deactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, Evogliptin enhances insulin secretion from pancreatic beta cells in response to meals while simultaneously reducing glucagon secretion from alpha cells.
This mechanism leads to:
Clinical studies have demonstrated significant reductions in HbA1c levels among patients treated with Evogliptin compared to placebo groups.
Relevant data indicates that Evogliptin maintains effective stability profiles suitable for pharmaceutical formulations .
Evogliptin Hydrochloride is primarily used in:
Evogliptin HCl ((3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one hydrochloride) requires precise stereochemical control at two chiral centers for optimal DPP-4 inhibition. The (3R,3'R)-diastereomeric configuration is essential for its pharmacophore alignment with the S1 and S2 pockets of the DPP-4 active site, mimicking the natural substrate's interaction with Tyr547 and Arg125 residues [1] [6].
Resolution-Based Approaches: The most industrially viable method involves racemic synthesis followed by chiral resolution. Racemic rac-evogliptin is synthesized via condensation of 2,4,5-trifluorophenyl acetic acid with appropriate intermediates, amination, and sodium borohydride reduction. Diastereomeric resolution using L-(+)-tartaric acid achieves high enantioselectivity (99.8% ee) of the desired (3R,3'R)-isomer. The undesired (S)-enantiomer undergoes efficient recycling (>92% recovery) via N-chlorination and elimination to regenerate the enamine intermediate for reprocessing [9].
Asymmetric Synthesis: Alternative routes employ chiral auxiliaries for stereocontrol:
Table 1: Comparison of Stereoselective Methods for Evogliptin
Method | Key Reagent/Intermediate | ee (%) | Yield (%) | Advantage |
---|---|---|---|---|
L-(+)-Tartaric Acid Resol. | rac-Evogliptin | 99.8 | 26.9 | Cost-effective, high ee |
Schöllkopf Auxiliary | Bis-lactim Ether (34) | >99 | 85 | High stereocontrol, scalable |
Chiral Imidazolidinone | (S)-Boc-BMI (25) | 98 | 75 | Direct access to (S)-isomers |
The piperazin-2-one core of evogliptin is constructed through strategic coupling of fluorinated phenylalanine precursors with heterocyclic intermediates.
Fluorinated Phenylalanine Building Blocks: The trifluorophenyl moiety is introduced early via advanced intermediates:
Piperazinone Formation: The tert-butoxymethyl-substituted piperazin-2-one ring is assembled through:
Table 2: Critical Intermediates in Evogliptin Synthesis
Intermediate | Key Structural Feature | Role in Synthesis | Optimal Synthesis Yield |
---|---|---|---|
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoate | β-Amino acid with trifluorophenyl | Provides DPP-4 S1 pocket binding moiety | 78% (Negishi coupling) |
3-[(2-Methylpropan-2-yl)oxymethyl]piperazine | Chiral tert-butoxymethyl piperazine | Forms core scaffold with exocyclic amide | 82% (cyclocondensation) |
Enamine from (S)-enantiomer recycling | Unsaturated precursor | Enables recycling of undesired enantiomer | 92% recovery |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7